molecular formula C19H19N3O4 B10989081 N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B10989081
M. Wt: 353.4 g/mol
InChI Key: HAQMPTQFHGMZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a benzyl group substituted with methoxy groups, a phthalazinone moiety, and an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multiple steps, including the formation of the benzyl and phthalazinone intermediates, followed by their coupling through an acetamide linkage. Common reagents and conditions may include:

    Starting Materials: 3,4-dimethoxybenzyl chloride, 4-hydroxyphthalazinone, acetic anhydride.

    Reaction Conditions: Solvents such as dichloromethane or ethanol, catalysts like triethylamine, and temperature control.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide may undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the phthalazinone moiety.

    Substitution: Nucleophilic substitution reactions at the benzyl or phthalazinone positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-hydroxyphthalazin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C19H19N3O4/c1-25-16-8-7-12(9-17(16)26-2)11-20-18(23)10-15-13-5-3-4-6-14(13)19(24)22-21-15/h3-9H,10-11H2,1-2H3,(H,20,23)(H,22,24)

InChI Key

HAQMPTQFHGMZFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=NNC(=O)C3=CC=CC=C32)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.